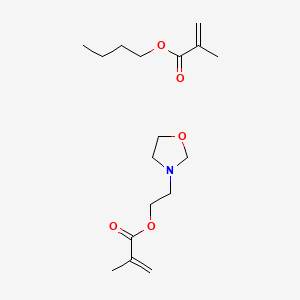
Butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is a compound that belongs to the class of esters and oxazolidines. This compound is known for its unique chemical structure, which combines the properties of both esters and oxazolidines, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with butanol and 2-(1,3-oxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active molecules, while the oxazolidine moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar ester structure but lacks the oxazolidine moiety.
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Contains a dimethylamino group instead of the oxazolidine ring.
2-Methylprop-2-enoic acid: The parent acid of the ester, without the ester or oxazolidine groups.
Uniqueness
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of ester and oxazolidine functionalities. This dual functionality imparts unique chemical and physical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
39935-66-5 |
|---|---|
Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3.C8H14O2/c1-8(2)9(11)13-6-4-10-3-5-12-7-10;1-4-5-6-10-8(9)7(2)3/h1,3-7H2,2H3;2,4-6H2,1,3H3 |
InChI Key |
ZWAIZHVDXFAEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCN1CCOC1 |
Related CAS |
39935-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


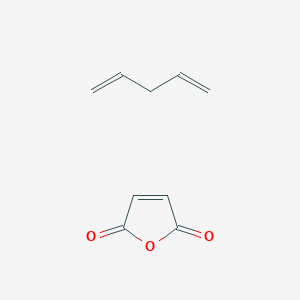

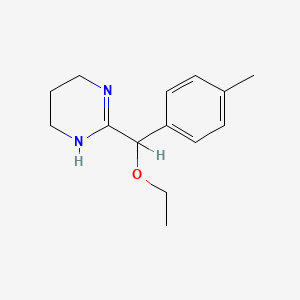
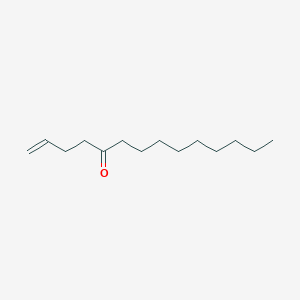
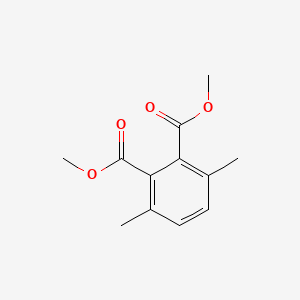


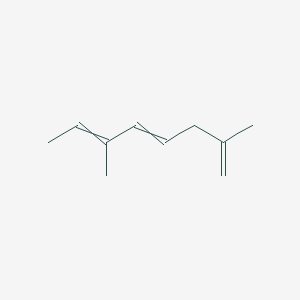
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)

![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
